molecular formula C8H8N4O B2844265 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1690856-74-6

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2844265
CAS RN: 1690856-74-6
M. Wt: 176.179
InChI Key: WEXUUKWXZXBUIK-UHFFFAOYSA-N
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Description

The compound “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is a solid substance . It has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 . Another similar compound, “3-(1-methyl-1H-pyrazol-5-yl)propanoic acid”, has a molecular weight of 154.17 .


Synthesis Analysis

In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” can be represented by the SMILES string CN1N=CC=C1/C=C/C(O)=O . The InChI code for this compound is 1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ .

Scientific Research Applications

Antimicrobial Applications

A series of new 1,2,3-triazolyl pyrazole derivatives synthesized via the Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds, characterized by various spectroscopic methods, showed promising inhibition of E. coli MurB enzyme, comparable with the standard drug Ciproflaxin, suggesting potential as good inhibitors of bacterial growth (Bhat et al., 2016).

Antioxidant and Antihyperglycemic Agents

Compounds synthesized from pyrazole-4-carbaldehyde derivatives have shown significant DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. Selected compounds also exhibited notable antihyperglycemic activity against Streptozotocin–nicotinamide-induced adult Wistar rats, highlighting their potential as antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Anticonvulsant and Analgesic Activities

The design and synthesis of new compounds starting from pyrazole-4-carbaldehyde, utilizing the Knoevenagel condensation reaction, yielded molecules with potent anticonvulsant and analgesic activities. The structure-activity relationships among these compounds were explored, with some displaying significant efficacy in in vivo models without displaying toxicity (Viveka et al., 2015).

Synthesis of Novel Heterocycles

Utilizing 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor, a series of novel heterocycles were synthesized by facile reactions. These structures, confirmed by various spectroscopic methods, represent a significant contribution to the field of organic synthesis and could serve as intermediates for further chemical transformations (Baashen et al., 2017).

Plant Growth Promoting Effects

The synthesis of novel quinolinyl chalcones from pyrazole-4-carbaldehyde derivatives and their evaluation on plant growth showed positive effects on selective crops. These findings indicate the potential agricultural applications of such compounds, demonstrating their utility beyond pharmaceuticals (Hassan et al., 2020).

Safety and Hazards

The safety data sheet for “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” indicates that it is harmful if swallowed . It is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

5-(2-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-7(2-3-10-12)8-6(5-13)4-9-11-8/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXUUKWXZXBUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

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